(3-Methoxybenzyl)triphenylphosphonium chloride
Overview
Description
(3-Methoxybenzyl)triphenylphosphonium chloride is an organophosphorus compound with the molecular formula C26H24ClOP. It is a white to almost white powder or crystalline solid. This compound is commonly used in organic synthesis, particularly in the Wittig reaction, which is a key method for the formation of alkenes from aldehydes and ketones .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxybenzyl)triphenylphosphonium chloride typically involves the reaction of triphenylphosphine with (3-methoxybenzyl) chloride. The reaction is carried out in an inert atmosphere, such as nitrogen, to prevent oxidation. The mixture is usually heated to facilitate the reaction, and the product is purified by recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The compound is often produced in batch reactors, and the purification process may involve multiple recrystallization steps to ensure the desired quality .
Chemical Reactions Analysis
Types of Reactions
(3-Methoxybenzyl)triphenylphosphonium chloride primarily undergoes substitution reactions. It is widely used as a Wittig reagent, where it reacts with aldehydes or ketones to form alkenes. This reaction is typically carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide .
Common Reagents and Conditions
Reagents: Aldehydes, ketones, sodium hydride, potassium tert-butoxide.
Conditions: Inert atmosphere (e.g., nitrogen), anhydrous solvents (e.g., tetrahydrofuran), and controlled temperatures.
Major Products
The major products formed from the reactions involving this compound are alkenes. The specific structure of the alkene depends on the aldehyde or ketone used in the reaction .
Scientific Research Applications
(3-Methoxybenzyl)triphenylphosphonium chloride has several applications in scientific research:
Organic Synthesis: It is a key reagent in the Wittig reaction, which is used to synthesize alkenes from carbonyl compounds.
Medicinal Chemistry: The compound is used in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is employed in the preparation of polymers and other advanced materials.
Biological Studies: The compound is used in the study of biological pathways and mechanisms, particularly those involving phosphonium salts.
Mechanism of Action
The mechanism of action of (3-Methoxybenzyl)triphenylphosphonium chloride in the Wittig reaction involves the formation of a phosphonium ylide. The ylide reacts with a carbonyl compound (aldehyde or ketone) to form a betaine intermediate, which then undergoes a [2+2] cycloaddition to form an oxaphosphetane. The oxaphosphetane subsequently decomposes to yield the desired alkene and triphenylphosphine oxide .
Comparison with Similar Compounds
Similar Compounds
(4-Methoxybenzyl)triphenylphosphonium chloride: Similar structure but with the methoxy group at the para position.
(Methoxymethyl)triphenylphosphonium chloride: Contains a methoxymethyl group instead of a methoxybenzyl group.
(2-Methoxybenzyl)triphenylphosphonium chloride: Similar structure but with the methoxy group at the ortho position.
Uniqueness
(3-Methoxybenzyl)triphenylphosphonium chloride is unique due to the position of the methoxy group on the benzyl ring, which can influence the reactivity and selectivity of the compound in various chemical reactions. This positional difference can lead to variations in the electronic and steric properties, making it a valuable reagent in specific synthetic applications .
Properties
IUPAC Name |
(3-methoxyphenyl)methyl-triphenylphosphanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24OP.ClH/c1-27-23-13-11-12-22(20-23)21-28(24-14-5-2-6-15-24,25-16-7-3-8-17-25)26-18-9-4-10-19-26;/h2-20H,21H2,1H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYDLIVUYPUXBV-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClOP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20464948 | |
Record name | [(3-Methoxyphenyl)methyl](triphenyl)phosphanium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20464948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18880-05-2 | |
Record name | Phosphonium, [(3-methoxyphenyl)methyl]triphenyl-, chloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18880-05-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [(3-Methoxyphenyl)methyl](triphenyl)phosphanium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20464948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-Methoxybenzyl)triphenylphosphonium Chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is (3-methoxybenzyl)triphenylphosphonium chloride utilized in the total synthesis of natural products?
A: this compound serves as a crucial reagent in the Wittig reaction, facilitating the formation of carbon-carbon double bonds. This property is exemplified in the total synthesis of natural products like (+)-totarol [], (+)-ferruginol, (+)-sempervirol, and (+)-podocarpa-8(14)-en-13-one []. In these syntheses, the compound reacts with (R)-(−)-α-cyclocitral via a Wittig reaction to yield a styryl derivative, a key intermediate that subsequently undergoes further transformations to yield the desired natural product.
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